2-Chloro-5-fluoro-6-methylnicotinonitrile CAS number and properties
2-Chloro-5-fluoro-6-methylnicotinonitrile CAS number and properties
An In-Depth Technical Guide to 2-Chloro-5-fluoro-6-methylnicotinonitrile: Physicochemical Profiling and Synthetic Methodologies
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase and protease inhibitors relies heavily on densely functionalized heterocyclic building blocks. 2-Chloro-5-fluoro-6-methylnicotinonitrile (CAS: 474826-15-8) has emerged as a critical scaffold in the synthesis of complex bicyclic systems, notably thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines[1][2].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical molecular design and bench-level execution. This guide details the physicochemical properties of this compound, explains the mechanistic causality behind its reactivity, and provides field-proven, self-validating protocols for its application in drug discovery—specifically targeting ubiquitin-specific proteases (USP28/25) and cardiovascular therapeutics.
Structural Rationale and Physicochemical Properties
The utility of 2-chloro-5-fluoro-6-methylnicotinonitrile stems from its precise arrangement of functional groups, each serving a distinct mechanistic purpose during drug synthesis:
-
C2-Chlorine: Highly activated by the electron-withdrawing pyridine nitrogen and the adjacent nitrile group, making it an ideal leaving group for Nucleophilic Aromatic Substitution (
). -
C3-Nitrile (-CN): Acts as an electrophilic trap. Once a nucleophile attacks the C2 position, the adjacent nitrile facilitates intramolecular cyclization (e.g., Thorpe-Ziegler reactions) to form fused bicyclic systems.
-
C5-Fluorine: Modulates the pKa of the final active pharmaceutical ingredient (API), increases lipophilicity for better membrane permeability, and blocks off-target oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the C5 position.
-
C6-Methyl: Provides steric shielding to the pyridine ring, preventing unwanted nucleophilic attacks at C6 and improving the pharmacokinetic half-life of derived compounds.
Table 1: Physicochemical and Safety Profile
| Property | Value / Description |
|---|---|
| CAS Number | 474826-15-8[3] |
| Molecular Formula | C7H4ClFN2[3] |
| Molecular Weight | 170.57 g/mol [4] |
| InChI Key | OUBNCYKNWLEGFY-UHFFFAOYSA-N |
| Physical Form | Solid[3] |
| Storage Conditions | 0–8 °C (Keep in dry area)[5] |
| GHS Classification | Acute Tox. 4 (Oral, H302); Skin Irrit. 2 (H315); Eye Irrit. 2 (H319); STOT SE 3 (H335)[5] |
Mechanistic Utility in Drug Discovery
Oncology: USP28 and USP25 Inhibition
Ubiquitin-specific proteases (USPs) are deubiquitinating enzymes that regulate protein stability. USP28 is a known tumor-promoting factor that stabilizes critical oncoproteins such as c-MYC and LSD1 by removing ubiquitin tags that would otherwise mark them for proteasomal degradation[6]. E3 ligases, such as FBW7, work in opposition to USP28 by tagging these same oncoproteins for destruction[1].
By synthesizing thieno[2,3-b]pyridine-based carboxamides from 2-chloro-5-fluoro-6-methylnicotinonitrile, researchers can selectively inhibit USP28. This inhibition tips the cellular balance in favor of FBW7-mediated ubiquitination, leading to the rapid degradation of c-MYC and the suppression of tumor proliferation[1].
USP28-mediated oncoprotein stabilization pathway and targeted inhibition.
Cardiovascular Therapeutics: Pyrazolo[3,4-b]pyridines
In cardiovascular drug development, 2-chloro-5-fluoro-6-methylnicotinonitrile is subjected to hydrazinolysis to yield 5-fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This bicyclic core is a privileged scaffold utilized in the synthesis of agents targeting cardiovascular and cardiopulmonary disorders[2].
Divergent synthetic workflows utilizing 2-Chloro-5-fluoro-6-methylnicotinonitrile.
Experimental Methodologies
The following protocols are engineered to be self-validating systems. By understanding the causality behind the reagent selection and thermodynamic conditions, researchers can troubleshoot and scale these reactions effectively.
Protocol A: Synthesis of Methyl 3-amino-5-fluoro-6-methylthieno[2,3-b]pyridine-2-carboxylate
Target Application: USP28 Inhibitor Precursor[1][6]
Causality & Design: This is a tandem
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, prepare a mixed solvent system of N,N-Dimethylformamide (DMF) (20 mL) and deionized water (20 mL).
-
Dissolution: Add 2-chloro-5-fluoro-6-methylnicotinonitrile (1.40 g, 8.21 mmol) to the solvent mixture and stir until fully dissolved.
-
Activation: Add KOH (1.38 g, 24.63 mmol) followed by methyl 2-mercaptoacetate (1.74 g, 16.42 mmol). Note: The 3-fold excess of KOH ensures complete deprotonation of the thiol and neutralizes the HCl generated during the substitution.
-
Reaction: Stir the solution continuously for 3 hours at room temperature (approx. 20–25 °C). The reaction is highly exothermic at the micro-level, but the aqueous DMF acts as an effective heat sink.
-
Quenching & Precipitation: Slowly adjust the pH of the solution to 5 using a 1N HCl solution. Causality: Acidification protonates the newly formed exocyclic amine and neutralizes excess base, drastically reducing the solubility of the product in the aqueous matrix and inducing precipitation.
-
Isolation: Collect the resulting solids via vacuum filtration. Wash the filter cake with cold water to remove residual DMF and salts. Dry under high vacuum to afford the target thieno[2,3-b]pyridine derivative.
Protocol B: Hydrazinolysis to 5-Fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Target Application: Cardiovascular Drug Scaffold[2]
Causality & Design: Hydrazine acts as a bis-nucleophile. The primary amine displaces the C2-chlorine via
Step-by-Step Procedure:
-
Suspension: Suspend 2-chloro-5-fluoro-6-methylnicotinonitrile (58 g, 340 mmol) in 1,2-ethanediol (580 mL) in a high-pressure reaction vessel equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (24.8 mL) and DIPEA (56.1 mL, 340 mmol) to the suspension.
-
Primary Substitution (
): Heat the reaction mixture with vigorous stirring to 80 °C for 16 hours. Causality: This temperature provides sufficient activation energy for the initial displacement of the chlorine atom without causing hydrazine degradation. -
Secondary Cyclization: Elevate the temperature to 120 °C and maintain stirring for an additional 66 hours. Causality: The extreme thermal conditions force the ring closure onto the nitrile, forming the pyrazolo[3,4-b]pyridine core.
-
Isolation: Cool the mixture to room temperature. The product can be precipitated by the addition of cold water, filtered, and purified via preparative HPLC or recrystallization depending on required purity standards.
Table 2: Protocol Parameter Matrix
| Parameter | Protocol A (Thieno-pyridine) | Protocol B (Pyrazolo-pyridine) |
|---|---|---|
| Primary Nucleophile | Methyl 2-mercaptoacetate (Thiolate) | Hydrazine hydrate |
| Base / Scavenger | KOH (3.0 eq) | DIPEA (1.0 eq) |
| Solvent System | DMF / H2O (1:1) | 1,2-ethanediol |
| Temperature | Room Temperature (20-25 °C) | 80 °C (16h)
References
- Google Patents. "WO2019032863A1 - Carboxamides as ubiquitin-specific protease inhibitors." WIPO.
- Google Patents. "WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors." WIPO.
-
Googleapis / Australian Patent Office. "Application No. AU 2012300844 B2 - Preparation of substituted pyrazolo[1,5-a]-pyridine-3-carboxamides." Available at: [Link]
Sources
- 1. WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2-Chloro-5-fluoro-6-methylnicotinonitrile AldrichCPR 474826-15-8 [sigmaaldrich.com]
- 4. 2-Chloro-5-fluoro-6-methylnicotinonitrile sigma | Sigma-Aldrich [sigmaaldrich.com]
- 5. aaronchem.com [aaronchem.com]
- 6. WO2019032863A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
